N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)propyl)urea
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Overview
Description
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)propyl)urea typically involves the reaction of 2,6-bis(1-methylethyl)aniline with 2-(1-methyl-1H-indol-3-yl)propyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)propyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)ethyl)urea
- N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)butyl)urea
Uniqueness
N-(2,6-Bis(1-methylethyl)phenyl)-N’-(2-(1-methyl-1H-indol-3-yl)propyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
145131-20-0 |
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Molecular Formula |
C25H33N3O |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)propyl]urea |
InChI |
InChI=1S/C25H33N3O/c1-16(2)19-11-9-12-20(17(3)4)24(19)27-25(29)26-14-18(5)22-15-28(6)23-13-8-7-10-21(22)23/h7-13,15-18H,14H2,1-6H3,(H2,26,27,29) |
InChI Key |
IPOXLXABVMVXRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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